molecular formula C6H14ClNO B1370913 3,3-Dimethylmorpholine hydrochloride CAS No. 59229-64-0

3,3-Dimethylmorpholine hydrochloride

Cat. No. B1370913
CAS RN: 59229-64-0
M. Wt: 151.63 g/mol
InChI Key: LZJCSEZZLIIZJI-UHFFFAOYSA-N
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Description

3,3-Dimethylmorpholine hydrochloride is a chemical compound with the molecular formula C6H14ClNO . It is used in various applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethylmorpholine hydrochloride is represented by the formula C6H14ClNO . The InChI code for this compound is 1S/C6H13NO.ClH/c1-6(2)5-8-4-3-7-6;/h7H,3-5H2,1-2H3;1H .


Physical And Chemical Properties Analysis

3,3-Dimethylmorpholine hydrochloride has a molecular weight of 151.64 . It is a powder in physical form . The compound has a melting point of 194-195°C .

Scientific Research Applications

Synthesis and Structure Analysis

  • Mannich Bases Synthesis : 3-Methylpiperidine, 4-methylpiperidine, and 2,6-dimethylmorpholine, including derivatives similar to 3,3-dimethylmorpholine, have been utilized in the synthesis of various Mannich bases. These hydrochlorides were assessed for solubility in different solutions (Sun, 1962).

  • Crystal Structure Elucidation : The synthesis of 3,3-dimethylmorpholine-2,5-diones and their derivatives has been achieved, with their structures established through X-ray crystallography. This research provides insight into the structural aspects of similar compounds (Mawad et al., 2010).

  • NMR and FTIR Studies : N-(ω-carboxyalkyl)morpholine hydrochlorides, similar to 3,3-dimethylmorpholine hydrochloride, have been analyzed using NMR and FTIR, contributing to understanding their molecular structure and properties (Dega-Szafran et al., 2001).

Chemical Synthesis and Applications

  • Development of Neurokinin-1 Receptor Antagonists : Morpholine derivatives, akin to 3,3-dimethylmorpholine hydrochloride, have been involved in developing neurokinin-1 receptor antagonists, highlighting their potential in pharmacological research (Harrison et al., 2001).

  • Organometallic Chemistry : Research involving morpholine hydrochlorides has extended into organometallic chemistry, specifically in complexation with metals like palladium and mercury. This area explores the potential of morpholine derivatives in material science and catalysis (Singh et al., 2000).

Environmental and Analytical Applications

  • Pesticide Removal from Wastewater : Studies have investigated the use of biosorbents for removing pesticides from wastewater. This research is relevant to environmental applications of morpholine derivatives, showing their potential in water treatment processes (Boudesocque et al., 2008).

  • Analytical Method Development : 3,3-Dimethylmorpholine hydrochloride and related compounds have been used in developing analytical methods, such as HPLC techniques for measuring specific compounds in biological samples. This highlights their role in facilitating biochemical and pharmacological research (Klein et al., 1991).

Mechanism of Action

The mechanism of action of 3,3-Dimethylmorpholine hydrochloride is not specified in the retrieved sources. As a chemical compound, its mechanism of action would depend on its specific application and the context in which it is used .

Safety and Hazards

3,3-Dimethylmorpholine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

3,3-dimethylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2)5-8-4-3-7-6;/h7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJCSEZZLIIZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625024
Record name 3,3-Dimethylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylmorpholine hydrochloride

CAS RN

59229-64-0
Record name 3,3-Dimethylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Dimethylmorpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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